3-(Trifluoromethyl)pyrrolidin-1-amine hydrochloride 3-(Trifluoromethyl)pyrrolidin-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1432678-26-6
VCID: VC2865284
InChI: InChI=1S/C5H9F3N2.ClH/c6-5(7,8)4-1-2-10(9)3-4;/h4H,1-3,9H2;1H
SMILES: C1CN(CC1C(F)(F)F)N.Cl
Molecular Formula: C5H10ClF3N2
Molecular Weight: 190.59 g/mol

3-(Trifluoromethyl)pyrrolidin-1-amine hydrochloride

CAS No.: 1432678-26-6

Cat. No.: VC2865284

Molecular Formula: C5H10ClF3N2

Molecular Weight: 190.59 g/mol

* For research use only. Not for human or veterinary use.

3-(Trifluoromethyl)pyrrolidin-1-amine hydrochloride - 1432678-26-6

Specification

CAS No. 1432678-26-6
Molecular Formula C5H10ClF3N2
Molecular Weight 190.59 g/mol
IUPAC Name 3-(trifluoromethyl)pyrrolidin-1-amine;hydrochloride
Standard InChI InChI=1S/C5H9F3N2.ClH/c6-5(7,8)4-1-2-10(9)3-4;/h4H,1-3,9H2;1H
Standard InChI Key AZARLBVIKRAVFL-UHFFFAOYSA-N
SMILES C1CN(CC1C(F)(F)F)N.Cl
Canonical SMILES C1CN(CC1C(F)(F)F)N.Cl

Introduction

Chemical Properties and Structure

3-(Trifluoromethyl)pyrrolidin-1-amine hydrochloride is identified by the CAS number 1432678-26-6. This compound possesses a molecular formula of C5H10ClF3N2 with a molecular weight of 190.59 g/mol. The structural composition features a pyrrolidine ring with a trifluoromethyl substituent at the C-3 position, while the nitrogen atom of the pyrrolidine is bonded to an amine group, forming an N-N linkage. The hydrochloride salt form enhances stability and solubility in polar solvents compared to its free base counterpart.

The IUPAC name of this compound is 3-(trifluoromethyl)pyrrolidin-1-amine;hydrochloride, which accurately describes its chemical structure. The compound can be represented through various chemical notations:

Structural Identifiers

Identifier TypeValue
Standard InChIInChI=1S/C5H9F3N2.ClH/c6-5(7,8)4-1-2-10(9)3-4;/h4H,1-3,9H2;1H
Standard InChIKeyAZARLBVIKRAVFL-UHFFFAOYSA-N
SMILESC1CN(CC1C(F)(F)F)N.Cl
Canonical SMILESC1CN(CC1C(F)(F)F)N.Cl
PubChem Compound71758123

The trifluoromethyl group (CF3) is a key structural feature that significantly influences the compound's properties. This group is known for its strong electron-withdrawing characteristics, which affect the electron distribution within the molecule and subsequently its reactivity patterns.

Adductm/zPredicted CCS (Ų)
[M+H]+155.07906133.9
[M+Na]+177.06100139.7
[M+NH4]+172.10560139.5
[M+K]+193.03494137.5
[M-H]-153.06450129.9
[M+Na-2H]-175.04645135.7
[M]+154.07123133.0
[M]-154.07233133.0

These predicted collision cross-section values are particularly valuable for analytical applications, especially in ion mobility mass spectrometry studies .

Biological Activities

Research indicates that compounds similar to 3-(Trifluoromethyl)pyrrolidin-1-amine hydrochloride exhibit various biological activities that make them valuable in pharmaceutical research and development.

Antimicrobial Properties

Pyrrolidine derivatives, including those with trifluoromethyl substituents, have demonstrated antimicrobial activity against various bacterial strains:

  • Effective against Gram-positive bacteria such as Staphylococcus aureus

  • Active against Gram-negative bacteria including Escherichia coli

Additional Biological Activities

While specific data for 3-(Trifluoromethyl)pyrrolidin-1-amine hydrochloride is limited, structurally related pyrrolidine derivatives have shown:

  • Anti-inflammatory properties

  • Analgesic effects

  • Enzyme inhibition capabilities

  • Potential neurological activity

These biological activities are often attributed to the unique structural features of the compound, particularly the trifluoromethyl group, which can enhance metabolic stability and membrane permeability of the resulting molecules.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)pyrrolidin-1-amine hydrochloride and similar compounds depends on their specific structure and biological target. The search results provide some general insights into how these compounds may function.

Molecular Interactions

Pyrrolidine derivatives typically interact with various enzymes and receptors, affecting cellular functions through multiple mechanisms:

  • Enzyme inhibition, particularly of enzymes involved in inflammatory pathways

  • Receptor binding, altering signaling cascades

  • Modulation of ion channels

Role of the Trifluoromethyl Group

The trifluoromethyl group significantly influences the compound's mechanism of action through several effects:

  • Increased lipophilicity, enhancing membrane penetration

  • Altered electronic distribution, affecting binding affinities to target proteins

  • Improved metabolic stability, providing resistance to enzymatic degradation

  • Enhanced binding to hydrophobic pockets in target proteins

Applications in Scientific Research

3-(Trifluoromethyl)pyrrolidin-1-amine hydrochloride serves as a versatile building block for synthesizing novel biologically active compounds. Its applications span various scientific fields, making it a valuable tool in multiple research domains.

Chemistry Applications

In synthetic chemistry, this compound functions as:

  • A key intermediate in multi-step synthesis pathways

  • A scaffold for developing more complex molecular structures

  • A model compound for studying trifluoromethylation reactions

Pharmacological Applications

The compound finds utility in pharmacological research, particularly in:

  • Development of new drugs with improved ADME (absorption, distribution, metabolism, and excretion) properties

  • Design of compounds with enhanced metabolic stability

  • Creation of molecular probes for biological studies

Research Tool Applications

As a research tool, 3-(Trifluoromethyl)pyrrolidin-1-amine hydrochloride can be employed for:

  • Structure-activity relationship (SAR) studies

  • Investigation of reaction mechanisms

  • Development of analytical standards

The versatility of this compound in scientific research stems from its unique structural features and reactivity profile, making it valuable across multiple disciplines.

Comparison with Similar Compounds

3-(Trifluoromethyl)pyrrolidin-1-amine hydrochloride belongs to a broader class of pyrrolidine derivatives and trifluoromethyl-substituted compounds. Comparing it with structurally related molecules provides insights into its distinctive properties and potential applications.

Related Pyrrolidine Derivatives

Several pyrrolidine-based compounds share structural similarities with 3-(Trifluoromethyl)pyrrolidin-1-amine hydrochloride:

Compound ClassStructural DifferencesPotential Functional Differences
PyrrolizinesBicyclic structure vs. monocyclicDifferent biological targets and activities
Pyrrolidine-2-oneCarbonyl group at C-2 positionAltered hydrogen bonding capabilities
Pyrrolidine-2,5-dionesTwo carbonyl groupsDifferent reactivity profile
Non-trifluoromethylated pyrrolidinesLack of CF3 groupReduced metabolic stability and lipophilicity

Trifluoromethyl-Containing Compounds

The trifluoromethyl group is a common motif in medicinal chemistry. Comparing our compound with other trifluoromethylated structures reveals:

  • Trifluoromethylated amino alcohols show different reactivity profiles and hydrogen bonding patterns

  • Trifluoromethylated pyrrolidin derivatives without the amine functionality demonstrate altered biological activities

  • Compounds with trifluoromethyl groups at different positions exhibit varying stability and reactivity

These comparative analyses highlight the unique position of 3-(Trifluoromethyl)pyrrolidin-1-amine hydrochloride within the chemical space of pyrrolidine derivatives and trifluoromethylated compounds.

Analytical Methods for Identification and Characterization

Various analytical techniques can be employed for the identification, characterization, and quality assessment of 3-(Trifluoromethyl)pyrrolidin-1-amine hydrochloride.

Chromatographic Methods

Chromatographic techniques useful for analyzing this compound include:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC), particularly when coupled with mass spectrometry

  • Thin-Layer Chromatography (TLC) for rapid purity assessment

Spectroscopic Methods

Spectroscopic approaches provide structural confirmation and purity analysis:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 19F)

  • Infrared (IR) spectroscopy for functional group identification

  • UV-Visible spectroscopy for concentration determination in solutions

  • Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis

Physical Property Measurements

Additional characterization can be achieved through:

  • Melting point determination

  • Optical rotation measurement (if chiral)

  • Solubility profiling in various solvents

  • pH measurements of aqueous solutions

These analytical methods collectively provide a comprehensive characterization profile of 3-(Trifluoromethyl)pyrrolidin-1-amine hydrochloride, essential for ensuring its identity, purity, and quality in research applications.

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